molecular formula C28H30N2O3 B6545594 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine CAS No. 946275-24-7

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine

Cat. No.: B6545594
CAS No.: 946275-24-7
M. Wt: 442.5 g/mol
InChI Key: NGNXLUBTYNGOGI-UHFFFAOYSA-N
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Description

1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine is an organic compound with a complex structure. It contains a benzofuran moiety, a benzoyl group, and a phenylpiperazine unit. This compound has drawn attention in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine typically involves multiple steps, including the formation of the benzofuran core, the introduction of the benzoyl group, and the coupling with phenylpiperazine. Typical reactions used are:

  • Step 1: : Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran

    • Reagents: Acetophenone derivatives, base (e.g., sodium hydride)

    • Conditions: Solvent (e.g., THF), inert atmosphere (e.g., nitrogen)

  • Step 2: : Introduction of the benzoyl moiety

    • Reagents: Benzoyl chloride, catalyst (e.g., pyridine)

    • Conditions: Room temperature, organic solvent (e.g., dichloromethane)

  • Step 3: : Coupling with phenylpiperazine

    • Reagents: 4-phenylpiperazine, coupling agent (e.g., EDCI)

    • Conditions: Solvent (e.g., DMF), ambient temperature

Industrial Production Methods: For large-scale production, continuous flow reactors may be employed to streamline the synthetic process. The use of automated systems ensures consistent quality and yields.

Types of Reactions

  • Oxidation: : Under oxidative conditions, the compound may form various oxygenated derivatives.

    • Reagents: KMnO₄, H₂O₂

  • Reduction: : Reduction can break specific bonds within the structure, leading to simpler analogs.

    • Reagents: LiAlH₄, H₂ gas with catalyst

    • Reagents: Halogens, nucleophiles (e.g., amines)

Major Products: Products of these reactions include modified benzofuran derivatives, various substituted phenylpiperazine analogs, and complex molecular frameworks with potential biological activity.

Scientific Research Applications

Chemistry: : Used as a precursor for synthesizing more complex molecules in organic synthesis. Biology : Studied for its interaction with biological macromolecules. Medicine Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action often involves binding to specific receptors or enzymes in biological systems. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and signaling pathways.

Similar Compounds

  • 1-Benzoyl-4-phenylpiperazine

  • 1-(4-Benzoylbenzyl)-4-phenylpiperazine

Uniqueness: The presence of the benzofuran moiety distinguishes 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine from similar compounds

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-28(2)19-23-7-6-10-25(26(23)33-28)32-20-21-11-13-22(14-12-21)27(31)30-17-15-29(16-18-30)24-8-4-3-5-9-24/h3-14H,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNXLUBTYNGOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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